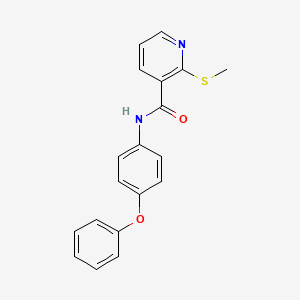![molecular formula C11H14ClNO2 B2822266 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide CAS No. 2411306-31-3](/img/structure/B2822266.png)
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide, also known as CHA, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been studied for its potential anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, the modulation of inflammation, and the regulation of cell signaling pathways. 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has also been shown to interact with various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. In addition, 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide for lab experiments is its relatively low toxicity and high stability. It is also readily available and easy to synthesize. However, one limitation of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, further research is needed to fully understand the safety and efficacy of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide in humans.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration route for 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide in these conditions. Another area of interest is its potential as an anticancer agent. More studies are needed to determine the mechanisms underlying its anticancer properties and to evaluate its efficacy in animal models and clinical trials. Finally, further research is needed to fully understand the safety and toxicity of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide in humans, and to identify any potential side effects or drug interactions.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide involves the reaction between 2-chloro-N-propylacetamide and 2-hydroxyphenylpropanoic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is purified through recrystallization using a suitable solvent such as ethanol.
Propiedades
IUPAC Name |
2-chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-9(13-11(15)7-12)8-5-3-4-6-10(8)14/h3-6,9,14H,2,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAROILPRJLPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

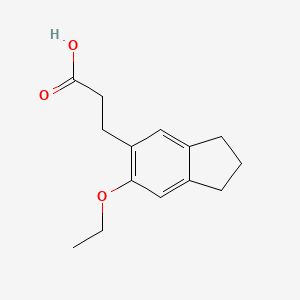



![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)
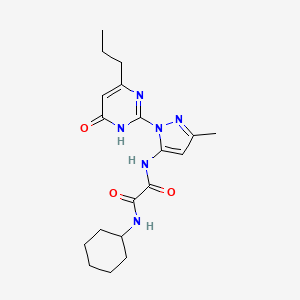
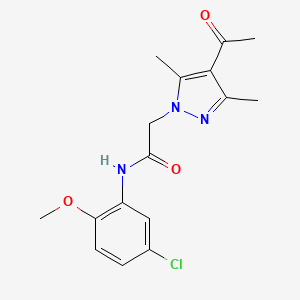
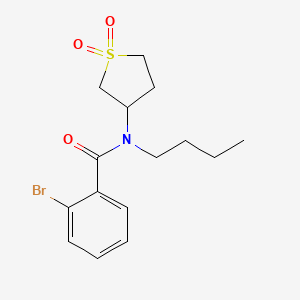
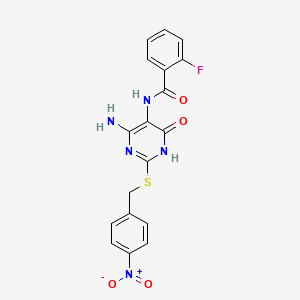
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2822200.png)
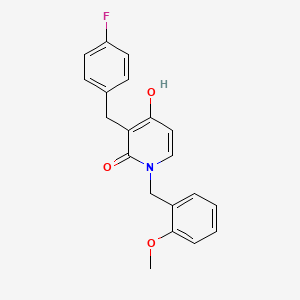
![4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2822203.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2822205.png)
